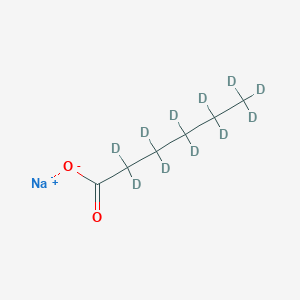![molecular formula C11H22Cl2N2 B1472719 8-环丁基-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐 CAS No. 2098025-79-5](/img/structure/B1472719.png)
8-环丁基-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐
描述
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C11H22Cl2N2 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
托品烷生物碱的合成
该化合物是立体选择性合成托品烷生物碱的关键中间体 。这些生物碱具有广泛的生物活性,在药物化学领域引起了极大的兴趣。以立体化学控制的方式构建8-氮杂双环[3.2.1]辛烷骨架对于开发新的治疗剂至关重要。
有机合成
8-环丁基-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐作为重要的原料,用于有机合成 。其独特的结构允许创建复杂的有机分子,这些分子可应用于包括药物、农用化学品和染料生产在内的各个领域。
药物研究
在药物研究中,该化合物被用作开发新药的中间体 。其双环结构在创建能够以特定方式与生物靶标相互作用的分子方面特别有用,从而可能治疗各种疾病。
农用化学品开发
该化合物在农用化学品开发中的应用涉及杀虫剂和除草剂的合成 。它的化学性质可以用来开发有效保护作物免受害虫和疾病侵害的化合物,从而提高农业生产力。
立体化学研究
该化合物用于立体化学研究,以了解和控制双环结构合成过程中的立体化学 。这项研究是化学领域的基础,因为它帮助科学家设计和合成具有所需三维排列的分子。
去对称化过程
它也参与从非手性托品酮衍生物开始的去对称化过程 。这种方法在不对称合成领域具有重要意义,该领域的目的是创建具有特定空间排列的分子,这通常是生物活性所必需的。
生化分析
Biochemical Properties
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tropane alkaloids, which are known for their wide array of biological activities . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity. These interactions can result in either inhibition or activation of the enzymes, depending on the specific context and conditions.
Cellular Effects
The effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
The molecular mechanism of action of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve specific recognition sites on the target biomolecules, leading to conformational changes that affect their activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. These molecular interactions ultimately lead to changes in gene expression, which can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes involved in metabolic processes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic functions.
Transport and Distribution
The transport and distribution of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride within cells and tissues are critical factors that determine its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to specific subcellular regions can influence its interactions with biomolecules and its overall effects on cellular function. For example, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular energy production and metabolism.
属性
IUPAC Name |
8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-8-6-10-4-5-11(7-8)13(10)9-2-1-3-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDXTPVMMINNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


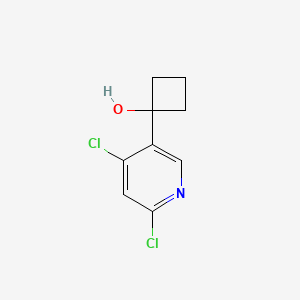
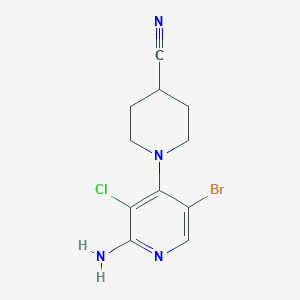

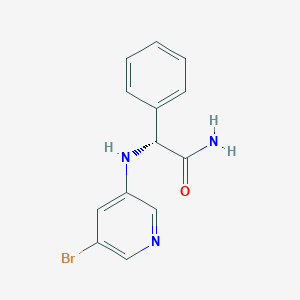
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
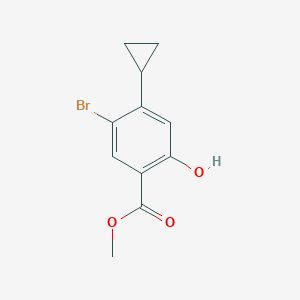
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)

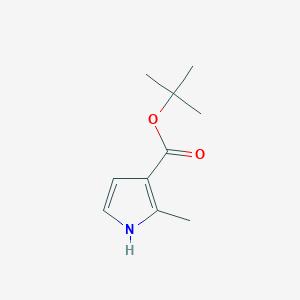
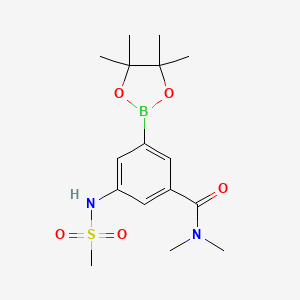


![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)
